

# Introduction: The Significance of the Oxazole Scaffold

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## Compound of Interest

**Compound Name:** 2-Isopropylloxazole-4-carboxylic acid

**Cat. No.:** B126759

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The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure in medicinal chemistry. Its unique electronic and steric properties allow it to serve as a versatile scaffold in a multitude of biologically active molecules and natural products. Oxazole derivatives are known to exhibit a wide range of pharmacological activities, making them highly desirable targets for synthesis.<sup>[1]</sup> The incorporation of a carboxylic acid functional group further enhances the molecular complexity and potential for biological interaction. Carboxylic acids are present in approximately 25% of all commercial pharmaceuticals, where they often play a crucial role in binding to biological targets, improving water solubility, and modulating pharmacokinetic properties.<sup>[2]</sup>

**2-Isopropylloxazole-4-carboxylic acid** combines these two key features: a stable heterocyclic core and an ionizable functional group. The isopropyl group at the 2-position adds lipophilicity, which can be critical for membrane permeability and hydrophobic interactions with target proteins. This guide serves as a foundational resource for researchers interested in synthesizing, characterizing, and utilizing this compound in their drug development pipelines.

## Physicochemical Properties

The fundamental properties of **2-isopropylloxazole-4-carboxylic acid** are crucial for its handling, characterization, and application. While experimental physical data such as melting and boiling points are not widely reported, its molecular formula and weight have been definitively established.<sup>[3]</sup>

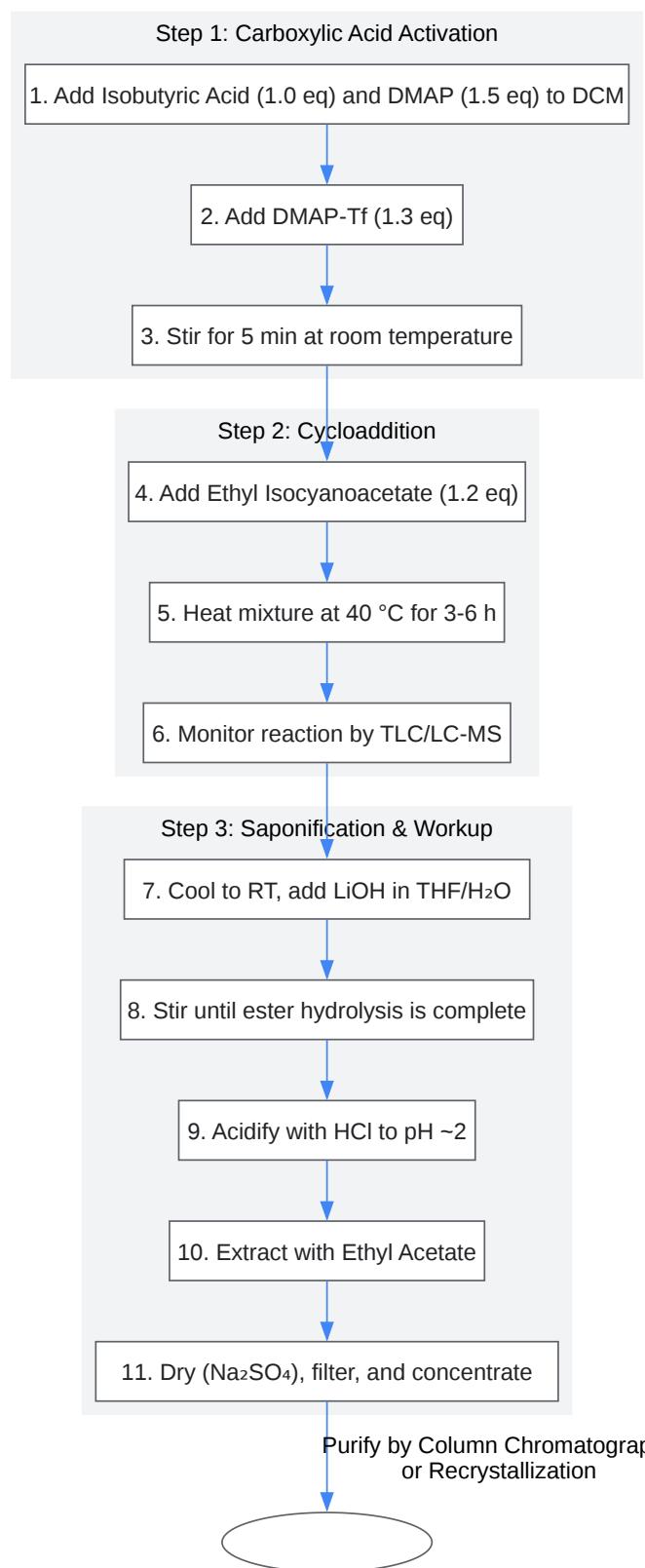
Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>3</sub>	[3]
Molecular Weight	155.15 g/mol	[3][4]
IUPAC Name	2-isopropylloxazole-4-carboxylic acid	
CAS Number	153180-21-3	[4]
Canonical SMILES	CC(C)C1=NC(=CO1)C(=O)O	[3]
Appearance	(Predicted) White to off-white solid	
Solubility	(Predicted) Soluble in polar organic solvents (Methanol, DMSO, DMF); low solubility in water, but soluble in aqueous base.	[5]

## Synthesis and Purification

The synthesis of substituted oxazoles has evolved significantly, moving from classical condensation reactions to more efficient, high-yield modern methodologies. For **2-isopropylloxazole-4-carboxylic acid**, a highly efficient approach can be adapted from protocols that construct the oxazole ring directly from a carboxylic acid and an isocyanide derivative.[1][6] This strategy avoids the need for harsh reagents and often proceeds with high functional group tolerance.

## Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the oxazole ring into two key synthons: an activated form of isobutyric acid and a synthon providing the C4-carboxyl and C5 atoms, such as an isocyanoacetate ester.



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Caption: Workflow for the synthesis of **2-isopropylloxazole-4-carboxylic acid**.

Step-by-Step Methodology:

- Activation: To a flame-dried, screw-capped vial equipped with a magnetic stir bar, add isobutyric acid (1.0 equiv), 4-dimethylaminopyridine (DMAP, 1.5 equiv), and anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere.
- Reagent Addition: Add the stable triflylpyridinium reagent (DMAP-Tf, 1.3 equiv) to the mixture. Stir for 5 minutes at room temperature until all solids dissolve, forming the activated acylpyridinium salt in situ.
  - Rationale: The carboxylic acid is not sufficiently electrophilic to react directly. DMAP-Tf converts the acid into a highly reactive acylpyridinium salt, which readily undergoes nucleophilic attack by the isocyanide. 3[1][6]. Cycloaddition: Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture. Seal the vial and place it in a preheated oil bath at 40 °C.
- Monitoring: Stir the reaction for 3-6 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- Hydrolysis: After cooling the reaction to room temperature, add a solution of lithium hydroxide (LiOH, 3.0 equiv) in a 1:1 mixture of THF and water. Stir vigorously until saponification of the ethyl ester is complete (as monitored by TLC/LC-MS).
- Workup: Transfer the mixture to a separatory funnel and wash with DCM to remove non-polar impurities. Acidify the aqueous layer to a pH of ~2 using 1M HCl, which will precipitate the carboxylic acid product.
- Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine the organic extracts.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo. The crude product can be purified by flash column

chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

## Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a complete picture of the molecular structure. While specific experimental spectra for this exact compound are not readily available in the public domain, its expected spectroscopic features can be accurately predicted based on its structure and data from analogous compounds.

[7][8] | Technique | Expected Features | | :--- | |  $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ) |  $\delta$  ~8.3 ppm (s, 1H): Proton at the C5 position of the oxazole ring.  $\delta$  ~3.2 ppm (sept, 1H,  $J \approx 7$  Hz): Methine proton (-CH) of the isopropyl group.  $\delta$  ~1.4 ppm (d, 6H,  $J \approx 7$  Hz): Methyl protons (- $\text{CH}_3$ ) of the isopropyl group.  $\delta$  >10 ppm (br s, 1H): Carboxylic acid proton (-COOH), often broad and may exchange with  $\text{D}_2\text{O}$ . | |  $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ) |  $\delta$  >165 ppm: Carboxylic acid carbonyl carbon (C=O).  $\delta$  ~160-165 ppm: Oxazole C2 carbon (attached to isopropyl).  $\delta$  ~140-145 ppm: Oxazole C5 carbon.  $\delta$  ~125-130 ppm: Oxazole C4 carbon (attached to COOH).  $\delta$  ~30 ppm: Isopropyl methine carbon (-CH).  $\delta$  ~20 ppm: Isopropyl methyl carbons (- $\text{CH}_3$ ). | | FT-IR (ATR,  $\text{cm}^{-1}$ ) | ~3300-2500  $\text{cm}^{-1}$  (very broad): O-H stretch of the carboxylic acid dimer. ~1700-1725  $\text{cm}^{-1}$  (strong): C=O stretch of the carboxylic acid. ~1580-1620  $\text{cm}^{-1}$ : C=N stretch of the oxazole ring. ~1100-1200  $\text{cm}^{-1}$ : C-O stretching vibrations within the ring and acid. | | Mass Spec. (ESI-) |  $[\text{M}-\text{H}]^-$ : Predicted at  $m/z$  154.05, corresponding to the deprotonated molecule ( $\text{C}_7\text{H}_8\text{NO}_3^-$ ). |

## Reactivity and Applications in Drug Discovery

### Chemical Reactivity

The reactivity of **2-isopropoxyoxazole-4-carboxylic acid** is dominated by its carboxylic acid group. This functional handle allows for a wide range of derivatizations to explore structure-activity relationships (SAR).

- Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents will yield the corresponding esters. Esters are often used as prodrugs to improve membrane permeability.
- \*[9] Amidation: The use of standard peptide coupling reagents (e.g., TBTU, HATU, EDC) allows for the formation of amides with a diverse range of

amines. This is a cornerstone of medicinal chemistry for building larger, more complex molecules.

- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like  $\text{LiAlH}_4$  or borane complexes.

The oxazole ring is generally stable and aromatic, resistant to many common reaction conditions. However, it can be susceptible to ring-opening under harsh acidic or basic conditions, particularly at elevated temperatures.

#### [\[7\]####](#) 5.2 Potential as a Bioactive Scaffold

This molecule is an attractive starting point for fragment-based drug discovery (FBDD) and lead optimization. Its structure can be logically divided into three key pharmacophoric features.

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